molecular formula C16H31NO4Si B8583054 tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

Cat. No.: B8583054
M. Wt: 329.51 g/mol
InChI Key: FUDKXBTUIHSMIL-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a formyl group and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

    Protection with tert-Butyldimethylsilyl Group: The hydroxyl group on the pyrrolidine ring can be protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyldimethylsilyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Hydrochloric acid or tetrabutylammonium fluoride.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydroxyl derivative.

    Substitution: Free hydroxyl pyrrolidine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.

    Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Material Science:

    Catalysis: Used in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyl group can protect reactive hydroxyl groups during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4R)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Lacks the tert-butyldimethylsilyl protection.

    tert-Butyl (2S,4R)-4-((trimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate: Uses a different silyl protecting group.

Uniqueness

    Structural Features: The combination of the tert-butyldimethylsilyl ether and formyl group on the pyrrolidine ring is unique and offers specific reactivity patterns.

    Reactivity: The presence of the tert-butyldimethylsilyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Properties

Molecular Formula

C16H31NO4Si

Molecular Weight

329.51 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3/t12-,13+/m0/s1

InChI Key

FUDKXBTUIHSMIL-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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